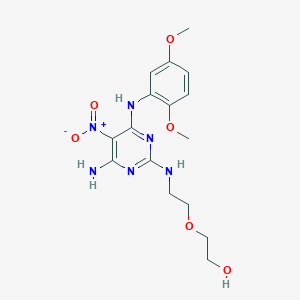

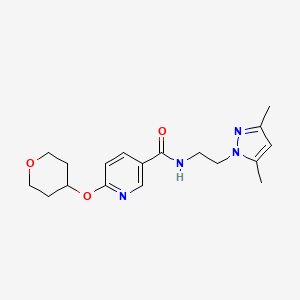

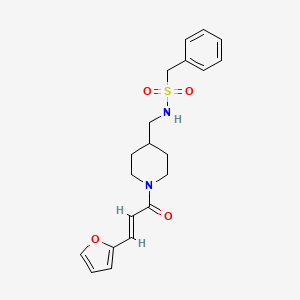

2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-2,6-dimethoxypyrimidine is a methoxy substituted 4-aminopyrimidine . Molecules of 4-amino-2,6-dimethoxypyrimidine are linked by an N-H.O hydrogen bond and an N-H.N hydrogen bond, forming sheets containing centrosymmetric rings .

Synthesis Analysis

The synthesis of 4-amino-2,6-dimethoxypyrimidine involves several steps . First, an addition reaction is performed by adding anhydrous methanol, a solvent, and malononitrile into a container and feeding dry hydrogen chloride gas into the container. This is followed by a condensation reaction, a cyclization reaction, and finally a methoxylation reaction .Molecular Structure Analysis

The molecular structure of 4-amino-2,6-dimethoxypyrimidine consists of a pyrimidine ring with two methoxy groups and one amino group attached .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-amino-2,6-dimethoxypyrimidine include an addition reaction, a condensation reaction, a cyclization reaction, and a methoxylation reaction .Physical And Chemical Properties Analysis

4-Amino-2,6-dimethoxypyrimidine is a white crystal with a melting point of 149-152 °C . It is soluble in methanol .科学的研究の応用

Synthesis and Chemical Properties

Sodium Borohydride Reduction

Öznur Kemal and C. Reese (1981) explored the sodium borohydride reduction of primary amine adducts with aldehydes and thiocresols, leading to the alkylation of heterocyclic and aromatic amino compounds. This study underlines the utility of sodium borohydride in modifying nitroaniline and various amino-pyridine and -pyrimidine derivatives, showcasing a method to alter chemical structures for further applications (Kemal & Reese, 1981).

Catalytic Conversion

The work by M. Iwamoto (2015) on the selective catalytic conversion of bio-ethanol to propene reviews catalysts and reaction pathways, including the role of nitro and amino-substituted pyrimidines. This research is pivotal for understanding how specific catalysts can influence the conversion efficiency and selectivity towards valuable chemical products (Iwamoto, 2015).

Solubility Studies

Ganbing Yao, Zhanxiang Xia, and Zhihui Li (2017) conducted a thermodynamic study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents. Although not directly related to the exact chemical structure , this study provides insights into how substitutions on the pyrimidine ring can affect solubility and interactions with solvents, important for pharmaceutical formulation and chemical processing (Yao, Xia, & Li, 2017).

Applications in Material Science and Biochemistry

Acentric Materials

Sergiu Draguta et al. (2013) investigated new acentric materials constructed from aminopyridines and 4-nitrophenol, focusing on the crystallography and potential applications in nonlinear optical materials. This study illustrates the broader applicability of pyrimidine and pyridine derivatives in material science, especially for optical applications (Draguta et al., 2013).

Biological Activity

The research by Dueke-Eze, C. U. Fasina, and Idika (2011) on the synthesis, electronic spectra, and inhibitory study of some salicylaldehyde Schiff bases of 2-aminopyridine demonstrates the antimicrobial potential of pyridine derivatives. While the specific compound isn't studied, this highlights the antimicrobial exploration potential of related structures (Dueke-Eze, Fasina, & Idika, 2011).

特性

IUPAC Name |

2-[2-[[4-amino-6-(2,5-dimethoxyanilino)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O6/c1-26-10-3-4-12(27-2)11(9-10)19-15-13(22(24)25)14(17)20-16(21-15)18-5-7-28-8-6-23/h3-4,9,23H,5-8H2,1-2H3,(H4,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGITRRRWAYWGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpropylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2611179.png)

![3-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B2611183.png)

![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B2611185.png)

![1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2611189.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile](/img/structure/B2611194.png)